methyl 2-(2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C28H23N5O5 and its molecular weight is 509.522. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research has demonstrated the potential of compounds structurally related to the one in anticancer applications. For instance, derivatives incorporating naphthalene, benzimidazole, and oxadiazole units have been synthesized and evaluated for their anticancer activities. One compound, in particular, exhibited significant activity against a breast cancer cell line, suggesting that similar structures might possess promising anticancer properties (Salahuddin et al., 2014).
Antibacterial Agents
Compounds featuring the 1,8-naphthyridin core and oxadiazole moiety have been synthesized and assessed for their antibacterial efficacy. The research highlighted that these compounds show significant antibacterial activity, indicating the potential of similar compounds in developing new antibacterial agents (K. Ramalingam et al., 2019).
Molecular and Chemical Properties Analysis
Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, a compound with structural similarities, has been synthesized and characterized, revealing insights into its molecular and chemical properties. Such studies are crucial for understanding the compound's reactivity and potential applications in various scientific fields (Z. Gültekin et al., 2020).
Hybrid Polymers Development
Research on creating new hybrid polymers by grafting 1,3,4-triazole and 1,2,4-oxadiazole moieties onto polyvinyl chloride has been conducted. Such studies highlight the versatility of oxadiazole derivatives in materials science, particularly in developing novel polymers with enhanced properties (M. M. Kareem et al., 2021).
Corrosion Inhibition
The use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments has been explored. This application underscores the compound's potential in industrial applications, particularly in protecting metals from corrosion (P. Ammal et al., 2018).
Mechanism of Action
Target of Action
Without specific information, it’s hard to identify the exact targets of this compound. For instance, compounds containing a 1,8-naphthyridine moiety are known to have diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structural features have been found to interfere with various biochemical pathways, such as those involved in cell division, inflammation, and various metabolic processes .
properties
IUPAC Name |
methyl 2-[[2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O5/c1-16-8-11-18(12-9-16)25-31-27(38-32-25)21-14-33(26-20(24(21)35)13-10-17(2)29-26)15-23(34)30-22-7-5-4-6-19(22)28(36)37-3/h4-14H,15H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLHNLVSDSHRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=CC=C5C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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